molecular formula C6H12O B2423181 2-Cyclopropylpropan-1-ol CAS No. 6226-33-1

2-Cyclopropylpropan-1-ol

Cat. No.: B2423181
CAS No.: 6226-33-1
M. Wt: 100.161
InChI Key: OVXXOYNXYWNSJE-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropyl-substituted alcohol, characterized by the presence of a cyclopropyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by reduction. One common method is the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium borohydride, under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the cyclopropanation of alkenes using carbenes or carbenoids, followed by reduction, can be employed. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopropylpropan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

Scientific Research Applications

2-Cyclopropylpropan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but with a different carbon chain length.

    Cyclopropylpropan-2-ol: An isomer with the hydroxyl group on the second carbon.

    Cyclopropylmethylamine: Similar in structure but with an amine group instead of a hydroxyl group.

Uniqueness: 2-Cyclopropylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group introduces ring strain, making it more reactive in certain chemical reactions compared to its linear counterparts .

Properties

IUPAC Name

2-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXXOYNXYWNSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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